1-(4-fluorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-Fluorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
The compound “1-(4-Fluorophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole” contains a pyrrole ring, which is a common structure in many biologically active compounds . Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties . Therefore, the targets of this compound could be diverse and depend on the specific functional groups attached to the pyrrole ring.
Mode of Action
Many pyrrole-containing compounds work by binding to biological targets through hydrogen bonds effectively .
Biochemical Pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Given the diverse nature of pyrrole-containing compounds, it could potentially affect a wide range of biochemical pathways .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological activities, as mentioned above .
Preparation Methods
The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde or ketone with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Naphthalen-1-ylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction of the imidazole derivative with a naphthalen-1-ylmethylsulfanyl compound under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole include other substituted imidazoles with sulfonyl and sulfanyl groups. Some examples are:
1-(4-Methylbenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: Similar structure but with a methyl group instead of a fluorine atom.
1-(4-Chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c21-17-8-10-18(11-9-17)27(24,25)23-13-12-22-20(23)26-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPBKPYBYNPOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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